molecular formula C11H16N2O3S B8312983 Tert-butyl 1-(5-formylthiazol-2-yl)ethylcarbamate

Tert-butyl 1-(5-formylthiazol-2-yl)ethylcarbamate

Cat. No. B8312983
M. Wt: 256.32 g/mol
InChI Key: KIEWTMYHNCZZBG-UHFFFAOYSA-N
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Patent
US09227951B2

Procedure details

A mixture of (S)-tert-butyl 1-amino-1-thioxopropan-2-ylcarbamate (6.9 g, 0.03 mol), 2-chloromalonaldehyde (5.2 g, 0.049 mol) and magnesium carbonate (2.76 g, 0.03 mol) in 1,4-dioxane (400 mL) was heated at 60° C. for 3 hours and further at room temperature overnight. The reaction mixture was concentrated and the residue purified by column chromatography (50-80% EtOAc/hexane) to afford tert-butyl 1-(5-formylthiazol-2-yl)ethylcarbamate (5.5 g, 64%). LC-MS: (FA) ES+ 257.
Quantity
6.9 g
Type
reactant
Reaction Step One
Quantity
5.2 g
Type
reactant
Reaction Step One
Quantity
2.76 g
Type
reactant
Reaction Step One
Quantity
400 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[NH2:1][C:2](=[S:13])[C@@H:3]([NH:5][C:6](=[O:12])[O:7][C:8]([CH3:11])([CH3:10])[CH3:9])[CH3:4].Cl[CH:15]([CH:18]=O)[CH:16]=[O:17].C(=O)([O-])[O-].[Mg+2]>O1CCOCC1>[CH:16]([C:15]1[S:13][C:2]([CH:3]([NH:5][C:6](=[O:12])[O:7][C:8]([CH3:9])([CH3:11])[CH3:10])[CH3:4])=[N:1][CH:18]=1)=[O:17] |f:2.3|

Inputs

Step One
Name
Quantity
6.9 g
Type
reactant
Smiles
NC([C@H](C)NC(OC(C)(C)C)=O)=S
Name
Quantity
5.2 g
Type
reactant
Smiles
ClC(C=O)C=O
Name
Quantity
2.76 g
Type
reactant
Smiles
C([O-])([O-])=O.[Mg+2]
Name
Quantity
400 mL
Type
solvent
Smiles
O1CCOCC1

Conditions

Temperature
Control Type
AMBIENT
Setpoint
60 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
The reaction mixture was concentrated
CUSTOM
Type
CUSTOM
Details
the residue purified by column chromatography (50-80% EtOAc/hexane)

Outcomes

Product
Name
Type
product
Smiles
C(=O)C1=CN=C(S1)C(C)NC(OC(C)(C)C)=O
Measurements
Type Value Analysis
AMOUNT: MASS 5.5 g
YIELD: PERCENTYIELD 64%
YIELD: CALCULATEDPERCENTYIELD 71.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.